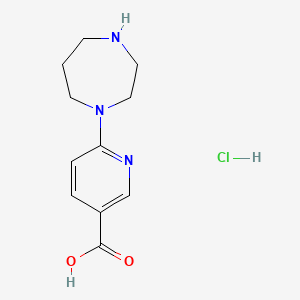

6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride

Beschreibung

6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with a 1,4-diazepane ring at the 6-position and a carboxylic acid group at the 3-position, in hydrochloride salt form. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and drug development. Key parameters include:

- Molecular Formula: C₁₁H₁₆ClN₃O₂

- Molecular Weight: 257.72 g/mol

- CAS Number: 1955523-74-6

- Purity: 95% (as reported in commercial sources) .

The compound is supplied by at least two vendors globally, indicating its relevance in research applications such as kinase inhibitor synthesis or GPCR-targeted drug discovery .

Eigenschaften

IUPAC Name |

6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-11(16)9-2-3-10(13-8-9)14-6-1-4-12-5-7-14;/h2-3,8,12H,1,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHCFUAAJZKVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Attachment to Pyridine: The diazepane ring is then attached to a pyridine derivative through nucleophilic substitution reactions. This often involves the use of pyridine-3-carboxylic acid or its derivatives.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: N-oxides or carboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. Research has shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thieno[3,4-d]pyridazine derivatives can effectively target specific cancer pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thieno[3,4-d]pyridazine derivatives possess broad-spectrum antibacterial and antifungal properties. This has implications for developing new antibiotics in response to rising antibiotic resistance .

3. Neuroprotective Effects

There is emerging evidence suggesting that compounds within this chemical class may offer neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases by modulating oxidative stress and neuroinflammation pathways .

Pharmacological Insights

1. Enzyme Inhibition

Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, inhibition of certain kinases involved in cancer signaling pathways has been documented .

2. Drug Development

The compound serves as a lead structure for the synthesis of novel pharmaceuticals targeting various diseases. Its unique structural features allow for modifications that enhance bioactivity and selectivity towards biological targets .

Materials Science Applications

1. Organic Electronics

Due to its electronic properties, Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has potential applications in organic electronics. The compound can be utilized in the development of organic semiconductors and photovoltaic devices .

2. Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the material properties of polymers used in various applications such as coatings and composites. Research is ongoing to explore these possibilities .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the anticancer activity of thieno[3,4-d]pyridazine derivatives against various cancer cell lines. The study reported a significant reduction in cell viability and increased apoptosis markers when treated with the compound .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested several thieno[3,4-d]pyridazine derivatives against resistant bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications .

Case Study 3: Neuroprotection

A study examining the neuroprotective effects of thieno[3,4-d]pyridazine compounds found that they could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a mechanism by which these compounds may protect against neurodegeneration .

Biologische Aktivität

6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C11H16ClN3O2

- Molecular Weight : 257.72 g/mol

- CAS Number : 1955523-74-6

Biological Activity Overview

The biological activity of this compound has been linked to various therapeutic effects, particularly in cancer treatment and neurological disorders. The compound exhibits properties that can influence cellular processes such as apoptosis, cell proliferation, and enzyme inhibition.

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in MDPI, the compound was tested against several cancer cell lines. It demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Flow cytometry assays revealed that the compound effectively induces apoptosis in a dose-dependent manner .

Table 2: Comparative Analysis with Reference Compounds

| Compound | IC50 (µM) MCF-7 | Mechanism of Action |

|---|---|---|

| This compound | 0.48 | Apoptosis induction |

| Doxorubicin | 0.93 | DNA intercalation |

| Prodigiosin | 1.93 | Antimicrobial action |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy and trifluoromethyl groups enhance acidity and lipophilicity compared to the diazepane substituent .

- Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for bioavailability.

- Structural Complexity : The imidazo[1,5-a]pyridine derivative introduces fused rings, which may affect metabolic stability .

Notes on Data Sources and Limitations

Molecular Weights : Values marked with (*) are calculated from molecular formulas due to incomplete data in evidence.

Purity : Only the target compound’s purity (95%) is explicitly stated; other compounds’ purity data are unavailable .

Bioactivity : Evidence lacks details on pharmacological activity, limiting functional comparisons.

Commercial Availability : Supplier counts reflect 2020–2023 data and may have changed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.